molecular formula C24H21N3O5S B2994810 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 851411-72-8

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2994810
CAS No.: 851411-72-8
M. Wt: 463.51
InChI Key: JWGJCINPUPMGIM-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines This compound is characterized by its unique structure, which includes a chromeno[4,3-b]pyridine core, a pyrrolidine-1-sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions

The next step involves the attachment of the pyrrolidine-1-sulfonyl group. This can be done through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative. The final step is the formation of the benzamide moiety, which can be achieved through an amide coupling reaction using a suitable benzoyl chloride and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 5-oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromeno[4,3-b]pyridine core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide: shares structural similarities with other chromeno[4,3-b]pyridine derivatives.

    This compound: is also related to benzamide derivatives with various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the chromeno[4,3-b]pyridine core, along with the pyrrolidine-1-sulfonyl and benzamide moieties, provides a unique scaffold for further chemical modifications and biological studies.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-15-14-20(25-22-18-6-2-3-7-19(18)32-24(29)21(15)22)26-23(28)16-8-10-17(11-9-16)33(30,31)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGJCINPUPMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
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N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

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